2,2-Dimethyl-5-phenyloxolan-3-one
Overview
Description
2,2-Dimethyl-5-phenyloxolan-3-one is an organic compound with a unique five-membered ring structure . It is a natural product found in Apis . It is commonly used in scientific experiments due to its interesting physical and chemical properties.
Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-5-phenyloxolan-3-one is C12H14O2 . It has a unique five-membered ring structure. The InChI string representation of its structure isInChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
. Physical And Chemical Properties Analysis
The molecular weight of 2,2-Dimethyl-5-phenyloxolan-3-one is 190.24 g/mol . It has a density of 1.063g/cm3 . The boiling point is 296.9ºC at 760 mmHg . The flash point is 129ºC .Scientific Research Applications
Organocatalytic Asymmetric Michael Addition
The compound is used in organocatalytic asymmetric Michael addition reactions. Enders and Chow (2006) explored its role in producing polyfunctional nitro ketones through reactions with nitro alkenes, employing proline-based catalysts. This process achieved reverse diastereoselectivity with certain catalysts and yielded high diastereo- and enantiomeric excesses (Enders & Chow, 2006).
Mass Spectrometric Characterization
Cristoni et al. (2000) studied its mass spectrometric behavior, particularly in the context of characterizing stereoisomers of cyclopropane amino acids. Their work highlighted its significance in atmospheric pressure ionization conditions and mass spectrometric experiments (Cristoni et al., 2000).
Chiroptical Studies
Amako et al. (2015) used this compound in chiroptical studies. They connected it to two pyrene moieties to study cryptochirality in chloroform, revealing its potential in deciphering chiroptical properties in the photoexcited state (Amako et al., 2015).
Synthesis of Homologues and Derivatives
Katritzky et al. (2005) and Kraft et al. (2010) focused on synthesizing various homologues and derivatives of the compound. These syntheses involved reactions with 1-acylbenzotriazoles and included the creation of 6-substituted 4-hydroxy-2-pyrones, showcasing its versatility in organic synthesis (Katritzky et al., 2005); (Kraft et al., 2010).
Electrochemical Studies
Davarani et al. (2006) investigated its role in electrochemical oxidation, particularly in the presence of 1,3-dicarbonyl compounds. Their research provides insights into its behavior in environmentally friendly electrochemical processes (Davarani et al., 2006).
Fluorescent Molecular Probes
Diwu et al. (1997) explored its use in the development of fluorescent molecular probes. Their work focused on synthesizing solvatochromic dyes and studying their fluorescent properties, indicating potential applications in biological research (Diwu et al., 1997).
Catalysis and Synthesis
Adams et al. (1999) and Kametani et al. (1972) delved into its catalytic properties, demonstrating its use in the synthesis of various 1,3-dioxolanes. Their research highlights its importance in facilitating different organic reactions (Adams et al., 1999); (Kametani et al., 1972).
Synthesis of Chiral Derivatives
Begum et al. (2019) utilized it for synthesizing novel chiral amide derivatives, providing a glimpse into its applications in developing new compounds with potential antimicrobial activities (Begum et al., 2019).
properties
IUPAC Name |
2,2-dimethyl-5-phenyloxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOHJJWGUCBNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(O1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340971 | |
Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyloxolan-3-one | |
CAS RN |
63678-00-2 | |
Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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